2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

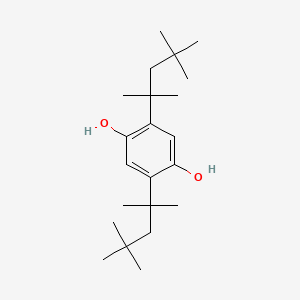

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZVCMRASJQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052733 | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

903-19-5, 63123-15-9 | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Introduction

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic compound, is a molecule of significant interest across various scientific and industrial domains. Its robust antioxidant properties, stemming from the electron-donating hydroxyl groups on the hydroquinone core and the steric hindrance provided by the bulky tetramethylbutyl substituents, make it a valuable additive in polymers, lubricants, and personal care products to prevent oxidative degradation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties is paramount for its effective application, formulation, and quality control.

This technical guide provides a comprehensive overview of the core physical characteristics of this compound. It moves beyond a simple recitation of values to delve into the causality behind experimental choices for determining these properties, thereby offering a self-validating framework for scientific inquiry.

Core Physical Properties

The physical properties of a compound are intrinsic characteristics that dictate its behavior in various physical and chemical processes. For this compound, these properties are crucial for predicting its solubility, stability, and compatibility with other substances.

| Property | Value | Source(s) |

| CAS Number | 903-19-5 | [3] |

| Molecular Formula | C₂₂H₃₈O₂ | [2][3] |

| Molecular Weight | 334.54 g/mol | [2][3] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 128.0 - 133.0 °C | |

| Boiling Point | 432.3 ± 40.0 °C (Predicted) | [4] |

| Water Solubility | Insoluble | [4] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [4] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is the bedrock of chemical characterization. This section outlines the standard methodologies for key physical properties of this compound, emphasizing the scientific principles that ensure data integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. This small sample size is crucial for minimizing thermal gradients within the sample.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached. This slow rate is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded to define the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Solubility is a key parameter in drug development, formulation, and purification processes. Understanding the solubility of this compound in various solvents is essential for its practical application.

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Constant Agitation: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, offering invaluable information about its structure and electronic properties. While experimental spectra for this compound are available in select databases, this section outlines the expected characteristics and the methodologies for their acquisition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the various protons of the tetramethylbutyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the 2,5-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the hydroxyl-bearing positions, and the carbons of the alkyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl groups.

-

C=C stretch: Peaks in the 1500-1600 cm⁻¹ region, indicative of the aromatic ring.

-

C-O stretch: A signal in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroquinone chromophore is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, grounded in established experimental methodologies. For researchers, scientists, and drug development professionals, this in-depth understanding is not merely academic; it is the practical foundation for innovation and the assurance of scientific rigor. The presented protocols and the rationale behind them offer a framework for the reliable characterization of this important antioxidant, facilitating its continued application in advancing science and technology.

References

-

SpectraBase. This compound. [Link]

-

MDPI. Near UV-Vis and NMR Spectroscopic Methods for Rapid Screening of Antioxidant Molecules in Extra-Virgin Olive Oil. [Link]

-

White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. [Link]

-

University of Calgary. Ultra-violet and visible spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). [Link]

Sources

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone mechanism of action as an antioxidant

An In-Depth Technical Guide to the Core Antioxidant Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Introduction

In the vast landscape of chemical compounds utilized to combat oxidative degradation, this compound stands out as a formidable antioxidant. As a derivative of hydroquinone, this molecule is structurally optimized for high performance, belonging to the class of hindered phenolic antioxidants.[1][2] Its unique architecture, featuring a reactive hydroquinone core shielded by bulky tetramethylbutyl groups, makes it exceptionally effective in a multitude of applications, ranging from the stabilization of polymers and industrial oils to protecting cosmetic formulations from oxidative damage.[3][4][5]

This technical guide, prepared for an audience of researchers, scientists, and drug development professionals, delves into the core mechanism of action of this compound. We will dissect its molecular strategy for neutralizing harmful free radicals, explore the standard methodologies for validating its efficacy, and discuss its potential interactions within a cellular context. The objective is to provide a comprehensive and authoritative resource grounded in the principles of chemical reactivity and empirical validation.

Part 1: The Molecular Basis of Antioxidant Action

The efficacy of this compound as an antioxidant is fundamentally rooted in its chemical structure. The interplay between its hydroquinone nucleus and the large alkyl substituents dictates its function as a potent free-radical scavenger.

Chemical Structure: A Synergy of Reactivity and Stability

At its core, the molecule possesses a 1,4-dihydroxybenzene (hydroquinone) ring system. The two hydroxyl (-OH) groups are the active sites, capable of donating hydrogen atoms to neutralize free radicals.[6] However, what truly distinguishes this compound are the two bulky 1,1,3,3-tetramethylbutyl (a form of tert-octyl) groups positioned at the 2 and 5 locations of the benzene ring.

These groups exert a significant steric hindrance around the hydroxyl functionalities.[1] This steric shielding serves two critical purposes:

-

It enhances the thermal stability of the molecule, a crucial attribute for applications in high-temperature polymer processing.[7]

-

It stabilizes the phenoxyl radical formed after the donation of a hydrogen atom, preventing it from participating in or initiating new, unwanted radical chain reactions.[1][4]

This combination of a reactive core and stabilizing bulky groups is the hallmark of a high-performance hindered phenolic antioxidant.[8]

The Primary Mechanism: Chain-Breaking Radical Scavenging

Oxidative degradation, particularly in organic materials like polymers and lipids, often proceeds via a free-radical chain reaction. This process involves an initiation step that creates a free radical, a propagation phase where the radical reacts to form more radicals, and a termination step.

This compound functions as a chain-breaking primary antioxidant by intervening in the propagation cycle.[2][9] It readily donates a hydrogen atom from one of its hydroxyl groups to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This action converts the destructive peroxy radical into a more stable hydroperoxide (ROOH) and terminates the chain.[5][10]

The fundamental scavenging reaction can be represented as:

-

ROO• (Peroxy Radical) + Ar(OH)₂ (Hydroquinone) → ROOH (Hydroperoxide) + Ar(OH)O• (Semiquinone Radical)

The resulting semiquinone radical is significantly less reactive than the initial peroxy radical and can subsequently scavenge another radical, leading to the formation of a stable quinone.[5][9]

Caption: Radical Scavenging by Hydrogen Atom Donation.

The Fate of the Antioxidant: Stable Radicals and Quinone Formation

A crucial aspect of an effective antioxidant is that its radical form must not propagate the oxidation chain. The semiquinone radical formed from this compound is exceptionally stable for two reasons:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing the radical character and reducing its reactivity.[9]

-

Steric Shielding: The bulky tetramethylbutyl groups physically obstruct the radical center, preventing it from attacking other substrate molecules.[4]

This stable semiquinone radical can then react with a second peroxy radical, in a termination step, to form a non-radical quinone species, effectively removing two radical species from the system.[5][11]

-

ROO• + Ar(OH)O• → ROOH + Ar(=O)₂ (Quinone)

This two-step process, where one molecule of the hydroquinone can neutralize two radical species, underscores its high efficiency as an antioxidant.

Part 2: Experimental Validation of Antioxidant Efficacy

To quantify the antioxidant capacity of this compound, standardized in vitro assays are employed. These spectrophotometric methods provide reliable and reproducible data on the compound's ability to scavenge synthetic radicals, serving as a proxy for its activity against biological or industrial reactive oxygen species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12] The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. Upon reduction by the antioxidant, the violet color fades to a pale yellow, corresponding to a decrease in absorbance.[13]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[13]

-

Prepare a series of concentrations of this compound in methanol.

-

Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the various concentrations of the test compound or standard.

-

Add 150 µL of the DPPH solution to each well.

-

Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.[13]

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13]

-

Plot the percentage of scavenging against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[12] This radical has a characteristic blue-green color, and its reduction by an antioxidant results in decolorization, which is measured by the decrease in absorbance at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark for 12-16 hours.[13]

-

Before use, dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound or standard at various concentrations.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 6 minutes.[13]

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[13]

-

Caption: Workflow for the ABTS Radical Cation Assay.

Part 3: Cellular Mechanisms and Advanced Insights

Beyond its direct chemical reactivity, the interaction of this compound with biological systems offers a deeper layer of its antioxidant function.

Protection Against Cellular Oxidative Stress

Within a cellular environment, the compound's ability to scavenge free radicals translates into the protection of vital biomolecules.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage of lipids (lipid peroxidation), proteins, and DNA. As a lipophilic molecule, this compound is particularly effective at inhibiting lipid peroxidation within cellular membranes, a critical process in many pathologies.[14][15]

Potential Modulation of the Nrf2 Signaling Pathway

Hydroquinone-based compounds are known to be potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a master transcription factor that regulates the expression of a wide array of endogenous antioxidant and detoxification enzymes, collectively known as the "antioxidant response element" (ARE) gene battery.

Upon activation by an oxidative or electrophilic stimulus, Nrf2 translocates to the nucleus and binds to the ARE, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compound is an area for further research, its structural similarity to other Nrf2-activating hydroquinones suggests it may exert a dual antioxidant effect: direct radical scavenging and indirect enhancement of the cell's own defense systems.[16]

Caption: Hypothesized Dual Action via Nrf2 Pathway Activation.

Quantitative Data Summary

The antioxidant activity of phenolic compounds is often compared using their IC₅₀ or TEAC values. While specific, directly comparable data for this compound is sparse in publicly available literature, we can infer its high potency from studies on structurally analogous compounds like 2,5-di-tert-butylhydroquinone (DTBHQ) and tert-butylhydroquinone (TBHQ).

| Antioxidant Compound | Assay | IC₅₀ / Potency | Source |

| Butylated Hydroxytoluene (BHT) | DPPH | 23 mg/L | [16] |

| tert-Butylhydroquinone (TBHQ) | DPPH | 22.20 µg/mL | [16] |

| tert-Butylhydroquinone (TBHQ) | ABTS | 33.34 µg/mL | [16] |

| 2,5-di-tert-butylhydroquinone (DTBHQ) | 5-Lipoxygenase | IC₅₀ = 1.8 µM | [17] |

| 2,5-di-tert-butylhydroquinone (DTBHQ) | Cyclooxygenase-2 | IC₅₀ = 14.1 µM | [17] |

Note: The data presented for TBHQ and DTBHQ suggest that hindered hydroquinones possess potent antioxidant and anti-inflammatory properties, often exceeding that of the benchmark antioxidant BHT.

Conclusion

This compound exemplifies a sophisticated molecular design for combating oxidative stress. Its mechanism of action is centered on its function as a highly efficient, sterically hindered chain-breaking antioxidant. By rapidly donating hydrogen atoms to neutralize destructive peroxy radicals and forming a stable, unreactive phenoxyl radical, it effectively terminates oxidative chain reactions.[9][10] This primary mechanism, verifiable through standard in vitro assays like DPPH and ABTS, establishes its utility in preserving the integrity of materials susceptible to oxidation. Furthermore, its potential to interact with and bolster cellular antioxidant defense pathways, such as the Nrf2 system, suggests a multifaceted protective capability that warrants further investigation for advanced applications in materials science and drug development.

References

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

-

Amfine Chemical Corporation. Hindered Phenols | Antioxidants for Plastics. Available from: [Link]

-

Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. National Institutes of Health (PMC). Available from: [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]

-

Bio-protocol. (2023). Antioxidant Assay. Available from: [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Available from: [Link]

-

National Institutes of Health. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available from: [Link]

-

Bio-protocol. (n.d.). Antioxidant Activity Assays. Available from: [Link]

-

MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroquinone?. Available from: [Link]

-

National Institutes of Health. (n.d.). Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound Manufacturer | Supplier. Available from: [Link]

-

ACS Publications. (2020, January 10). Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process. The Journal of Organic Chemistry. Available from: [Link]

-

Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Available from: [Link]

-

Jack Westin. Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Available from: [Link]

-

ScienceDirect. (2025, August 10). Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. Available from: [Link]

-

YouTube. (2025, July 14). What Are Antioxidants For Polymers?. Chemistry For Everyone. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Available from: [Link]

-

ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Available from: [Link]

-

PubMed. (2021, November 27). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Available from: [Link]

-

Milestone Preservatives Pvt. Ltd. 2,5-Di-Tertiary Butyl Hydroquinone Details. Available from: [Link]

-

ResearchGate. (n.d.). Lipid peroxidation inhibitory activity of extracts. Available from: [Link]

-

ResearchGate. (2014, December 17). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. Available from: [Link]

- Google Patents. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization.

-

Miljøstyrelsen. (n.d.). Survey of 1,4-benzenediol, 2,5-bis(1,1-dimethyl ethyl)- (2,5-di-tert- butylhydroquinone). Available from: [Link]

Sources

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 3. nbinno.com [nbinno.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. eastman.com [eastman.com]

- 6. Page loading... [wap.guidechem.com]

- 7. milestonetbhq.org [milestonetbhq.org]

- 8. vinatiorganics.com [vinatiorganics.com]

- 9. partinchem.com [partinchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jackwestin.com [jackwestin.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone from Hydroquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant of significant industrial importance. The primary synthetic route detailed herein is the direct Friedel-Crafts alkylation of hydroquinone. This document will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction yield and product purity. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep technical understanding of this synthetic process.

Introduction: The Significance of Sterically Hindered Phenols

This compound, also known as 2,5-di-tert-octylhydroquinone, is a valuable antioxidant used to prevent oxidative degradation in a variety of materials, including polymers, rubbers, and oils.[1][2] Its efficacy stems from the sterically bulky 1,1,3,3-tetramethylbutyl groups flanking the hydroxyl moieties of the hydroquinone core. This steric hindrance enhances the stability of the resulting phenoxyl radical, making it an efficient radical scavenger while minimizing side reactions. The synthesis of this compound is a prime example of a Friedel-Crafts alkylation, a fundamental and widely utilized C-C bond-forming reaction in organic chemistry.[3]

The Core Synthesis: Friedel-Crafts Alkylation of Hydroquinone

The most direct and industrially viable method for synthesizing this compound is the acid-catalyzed alkylation of hydroquinone with an appropriate alkylating agent. This reaction falls under the category of Friedel-Crafts alkylation.

Reaction Mechanism and Causality

The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or methanesulfonic acid), the alkylating agent, typically an alkene like diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) or an alcohol like tert-octanol, is protonated to form a stable tertiary carbocation. The stability of this carbocation is crucial for the reaction to proceed efficiently.

-

Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile and attacks the carbocation. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing. The first alkylation predominantly occurs at the 2-position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to regenerate the aromatic ring, yielding the mono-alkylated product.

-

Second Alkylation: The second alkylation occurs at the 5-position, which is para to the first alkyl substituent and ortho to the other hydroxyl group, to yield the desired 2,5-disubstituted product.

The choice of catalyst is critical. Strong acids are required to generate the carbocation. The reaction temperature is also a key parameter; higher temperatures can lead to side reactions such as dealkylation or the formation of undesired isomers.[4]

Figure 1: Simplified reaction mechanism for the Friedel-Crafts alkylation of hydroquinone.

Experimental Protocols: A Step-by-Step Guide

Several variations of the Friedel-Crafts alkylation for this synthesis exist, differing in the choice of alkylating agent, catalyst, and solvent. Below are two representative protocols.

Protocol 1: Alkylation with tert-Butanol and Phosphoric Acid

This method utilizes tert-butanol as the alkylating agent and phosphoric acid as the catalyst.[5]

Materials:

-

Hydroquinone

-

tert-Butanol

-

Phosphoric acid

-

Toluene

-

Acetone

-

Water

Equipment:

-

Reactor vessel with heating and stirring capabilities

-

Crystallizer

-

Nutch filter

-

Vacuum dryer

Procedure:

-

Reaction Setup: In a reactor vessel, charge 14.25% (by weight) hydroquinone and 50% toluene. Heat the mixture to 70-100°C with stirring.[5]

-

Reagent Addition: Slowly add a mixture of 10.72% tertiary butanol and 25% phosphoric acid to the reactor over 10 to 20 hours, maintaining the temperature between 85-105°C.[5]

-

Phase Separation: After the addition is complete, stop the stirring and allow the layers to separate. The bottom layer, containing phosphoric acid, is removed.[5]

-

Crystallization: Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude product.[5]

-

Purification: The crude product is further purified by recrystallization from an acetone and water mixture.[5]

-

Drying: The purified product is dried under vacuum at up to 80°C.[5]

Protocol 2: Alkylation with Isoamylene and Methanesulfonic Acid

This protocol uses isoamylene as the alkylating agent and methanesulfonic acid as the catalyst.[6]

Materials:

-

Hydroquinone

-

Isoamylene (mixture of isomers)

-

Methanesulfonic acid

-

Toluene

-

Sodium bicarbonate solution

-

Aqueous solution of Na₂HPO₄ and Na₂SO₃

-

Deionized water

Equipment:

-

Autoclave or suitable reactor

-

Stirrer

-

Apparatus for phase separation

-

Centrifuge

-

Vacuum tray drier

Procedure:

-

Reaction Setup: Place 110.1 g (1.000 mol) of hydroquinone and 132.0 g of toluene into an autoclave. Purge with nitrogen.[6]

-

Catalyst Addition and Heating: Add 3.30 g (0.0343 mol) of methanesulfonic acid and heat the mixture to 60°C.[6]

-

Alkylation: Starting at 55°C, add 158.5 g (2.260 mol) of isoamylene over 3.5 hours.[6]

-

Post-Reaction: Continue stirring for another 3.5 hours at 65-70°C to complete the reaction. Dilute the reaction mixture with 397.6 g of toluene.[6]

-

Neutralization and Washing: Neutralize the acid with sodium bicarbonate solution, followed by washing with an aqueous solution of Na₂HPO₄ and Na₂SO₃, and then with deionized water.[6]

-

Crystallization and Isolation: Cool the organic solution to 0°C to precipitate the product. Filter the crystals, wash with cold toluene, and dry in a vacuum tray drier at a maximum of 70°C.[6]

Figure 2: Generalized experimental workflow for the synthesis.

Data Presentation and Comparison

The following table summarizes key parameters from different synthetic approaches for producing dialkylated hydroquinones, providing a comparative overview.

| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Alkylation | Hydroquinone, tert-Butanol | Phosphoric Acid | Toluene | 70 - 105 | 10 - 20 hours | >90 | >99 | [5][7] |

| Friedel-Crafts Alkylation | Hydroquinone, tert-Butanol | Sulfuric Acid, Phosphoric Acid | Water | 83 | 2 hours | 70.47 (recrystallized) | >99 | [7] |

| Friedel-Crafts Alkylation | Hydroquinone, Methyl tert-Butyl Ether (MTBE) | Acid Catalyst (unspecified) | Alcohol/Water (1:2) | 90 | 1.5 hours | 60 | >99 | [7][8] |

| Friedel-Crafts Alkylation | Hydroquinone, Isoamylene | Methanesulfonic Acid | Toluene | 55 - 70 | 7 hours | 92 | 98 | [6] |

Conclusion and Future Perspectives

The synthesis of this compound from hydroquinone via Friedel-Crafts alkylation is a well-established and efficient process. The choice of alkylating agent, catalyst, and reaction conditions can be tailored to optimize yield, purity, and process economics. Future research may focus on the development of more environmentally benign catalysts, such as solid acid catalysts, to further improve the sustainability of this important industrial synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the field, enabling them to make informed decisions in the laboratory and at the manufacturing scale.

References

-

Synthesis of 2-tert-butylhydroquinone from 2,5-di-tertbutylhydroquinone catalyzed by phosphotungstic acid . ResearchGate. [Link]

-

Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether . ResearchGate. [Link]

- A kind of directional synthesis method of 2,5 di tert butyl hydroquinone.

-

Friedel-Crafts reactions for biomolecular chemistry . PubMed. [Link]

Sources

- 1. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Friedel-Crafts reactions for biomolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone free radical scavenging mechanism

An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sterically hindered phenolic antioxidant recognized for its high efficacy in preventing oxidative degradation.[1] Its molecular architecture, featuring a reactive hydroquinone core flanked by two bulky tetramethylbutyl groups, dictates a potent free radical scavenging capability. This guide elucidates the core chemical mechanisms governing its antioxidant action, details robust experimental protocols for its evaluation, and provides expert insights into the structure-function relationships that underpin its performance. By integrating mechanistic theory with practical, validated methodologies, this document serves as an essential resource for professionals engaged in antioxidant research and development.

Introduction: The Significance of a Hindered Hydroquinone

This compound, a derivative of hydroquinone, is a synthetic antioxidant primarily utilized as a stabilizer in polymers and various organic materials to inhibit oxidative damage.[1][2][3] Its efficacy stems from the unique combination of a hydroquinone moiety, capable of donating hydrogen atoms, and large alkyl groups that provide significant steric hindrance. This structure allows it to effectively interrupt the chain reactions propagated by free radicals, which are implicated in material degradation and a multitude of pathological conditions in biological systems.[4] Understanding its precise mechanism of action is paramount for optimizing its application and for the rational design of novel antioxidant therapies.

Core Scavenging Mechanisms: A Multi-Faceted Approach

The antioxidant activity of this compound is not governed by a single pathway but rather a combination of mechanisms, with the Hydrogen Atom Transfer (HAT) model being predominant.

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal role of a phenolic antioxidant is to intercept and neutralize highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which are key mediators of oxidative chain reactions.[5][6][7] This is accomplished through the donation of a hydrogen atom from one of its two hydroxyl (-OH) groups.[1]

Step 1: Formation of the Semiquinone Radical The hydroquinone molecule (HQH₂) donates its first hydrogen atom to a free radical, resulting in the formation of a more stable semiquinone radical (HQH•) and a neutralized species (RH).

HQH₂ + R• → HQH• + RH

The bulky 1,1,3,3-tetramethylbutyl substituents play a critical role here. They create a sterically shielded environment around the radical center, which enhances the stability of the semiquinone intermediate and prevents it from initiating new radical chains.[8][9]

Step 2: Formation of the Quinone The semiquinone radical can then neutralize a second free radical by donating its remaining hydroxyl hydrogen, leading to the formation of a stable quinone molecule.

HQH• + R• → Q + RH

This two-step process allows a single molecule of this compound to effectively scavenge two free radical molecules, making it a highly efficient chain-breaking antioxidant.[10]

Secondary Mechanism: Single Electron Transfer (SET)

In polar solvent systems, an alternative or concurrent mechanism known as Single Electron Transfer (SET) can occur.[11] In this pathway, the hydroquinone donates an electron to the free radical to form a radical cation and an anion. While generally less favored for phenolic antioxidants in nonpolar environments compared to HAT, its contribution is significant in many in vitro antioxidant assays.[12]

Autoxidation Considerations

It is crucial to recognize that hydroquinones can undergo autoxidation, a process of oxidation by molecular oxygen, particularly in alkaline solutions or in the presence of metal ions.[13][14] This reaction can produce quinones and hydrogen peroxide (H₂O₂), which is a reactive oxygen species.[15][16][17] This property underscores the importance of controlling environmental conditions when utilizing hydroquinone-based antioxidants.

Mandatory Visualization: Free Radical Scavenging Pathway

Caption: Sequential hydrogen atom donation from hydroquinone to neutralize two free radicals.

Experimental Validation: Protocols and Methodologies

To quantify the free radical scavenging activity of this compound, several robust and widely accepted in vitro assays are employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical, which is characterized by a deep violet color.[12][18] The reduction process, which occurs via HAT or SET, results in the formation of the pale yellow, non-radical DPPH-H, leading to a measurable decrease in absorbance.[18]

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Accurately weigh and dissolve DPPH powder in methanol (or ethanol) to a final concentration of 0.1 mM. Store this solution in an amber bottle at 4°C to protect it from light.[18]

-

Test Compound Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of test concentrations (e.g., 1 to 200 µM).[19]

-

Reference Standard: Prepare a similar dilution series for a reference antioxidant such as Trolox or Ascorbic Acid.[18]

-

-

Assay Procedure (96-well plate format):

-

Pipette 20 µL of each sample dilution (or standard) into the wells of a microplate.

-

Add 180-200 µL of the 0.1 mM DPPH working solution to each well.[19]

-

Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

-

Prepare a blank well containing 200 µL of methanol for baseline correction.

-

Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the concentration of the test compound. The concentration required to scavenge 50% of the DPPH radicals is determined as the IC₅₀ value, a key indicator of antioxidant potency (a lower IC₅₀ indicates higher activity).[18]

-

Mandatory Visualization: DPPH Assay Workflow

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This radical is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[20] The addition of an antioxidant reduces the radical, causing the solution to lose color, which is monitored spectrophotometrically at a longer wavelength, reducing interference from colored compounds.[12][21]

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS salt in deionized water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[12]

-

ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours. This generates the stable ABTS•+ radical.[20]

-

ABTS•+ Working Solution: Before use, dilute the radical solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Test Compound Solutions: Prepare as described in the DPPH protocol.

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Calculate the % Inhibition and IC₅₀ value using the same formulas as for the DPPH assay.

-

Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

-

Mandatory Visualization: ABTS Assay Workflow

Sources

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cleanscience.co.in [cleanscience.co.in]

- 4. Antioxidant activity of prenylated hydroquinone and benzoic acid derivatives from Piper crassinervium Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiation-induced aerobic oxidation via solvent-derived peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nist.gov [nist.gov]

- 7. Peroxyl radical is produced upon the interaction of hypochlorite with tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stabilization-technologies.com [stabilization-technologies.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 14. Autoxidation of extracellular hydroquinones is a causative event for the cytotoxicity of menadione and DMNQ in A549-S cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autoxidation of extracellular hydroquinones is a causative event for the cytotoxicity of menadione and DMNQ in A549-S cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]

A Guide to the Spectroscopic Characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Audience: Researchers, scientists, and drug development professionals Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5), also known as 2,5-di-tert-octylhydroquinone, is a sterically hindered phenolic compound widely utilized as a high-performance antioxidant.[1][2] Its bulky tert-octyl groups enhance its solubility in organic media and provide significant steric hindrance around the hydroxyl functionalities. This structure is key to its efficacy in scavenging free radicals, thereby preventing oxidative degradation in materials such as polymers, films, and cosmetic formulations.[2]

A precise structural confirmation and purity assessment are paramount for its application in sensitive systems. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectroscopic data for this compound.

A Note on Data Availability: Publicly accessible, experimentally verified NMR and IR spectra for this compound (CAS 903-19-5) are not readily found in common spectral databases.[3][4] Therefore, this guide will leverage established spectroscopic principles and data from the closely related analogue, 2,5-Di-tert-butylhydroquinone (CAS 88-58-4), to provide a detailed and predictive analysis of the expected spectra for the target molecule.

Part 1: Molecular Structure and Symmetry

Understanding the molecule's structure is the first step in interpreting its spectra. The molecule possesses a high degree of symmetry, with a C2 axis passing through the center of the aromatic ring. This symmetry dictates that the protons and carbons on one half of the molecule are chemically equivalent to those on the other half, significantly simplifying the expected NMR spectra.

Caption: Labeled structure of the target molecule for NMR assignment.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecular framework can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for acquiring high-resolution NMR spectra. Instrument-specific parameters may require optimization.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound solid.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for hydroquinones as it allows for the observation of the exchangeable hydroxyl protons.[5]

-

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra on a spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Interpretation (Predicted)

Due to the molecule's symmetry, only six unique proton signals are expected. The analysis below is based on standard chemical shift values and data from analogous compounds.[5]

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| Hₐ | 8.0 - 9.0 (DMSO-d₆) or 4.5-5.5 (CDCl₃) | Singlet (s) | 2H | Ar-O H: The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, hydrogen bonding to the solvent deshields the proton significantly.[5] In CDCl₃, the signal is typically broader and more upfield. |

| Hᵍ | 6.6 - 6.8 | Singlet (s) | 2H | Ar-H : These two protons are chemically equivalent and appear as a singlet because they have no adjacent proton neighbors to couple with. Their position is typical for protons on an electron-rich (dihydroxy- and dialkyl-substituted) aromatic ring. |

| CᵈH₂ | 1.6 - 1.8 | Singlet (s) | 4H | -C(CH₃)₂-C H₂-C(CH₃)₃ : This methylene group is adjacent to two quaternary carbons, so it appears as a singlet. Its chemical shift is in the typical aliphatic range. |

| Cᶜ(H₃)₂ | 1.3 - 1.4 | Singlet (s) | 12H | Ar-C(C H₃)₂- : These four methyl groups attached to the quaternary carbon adjacent to the aromatic ring are equivalent due to symmetry and free rotation. |

| Cᶠ(H₃)₃ | 0.7 - 0.8 | Singlet (s) | 18H | -CH₂-C(C H₃)₃ : These six methyl groups of the terminal tert-butyl portion of the side chain are equivalent. They are highly shielded due to their distance from the aromatic ring, resulting in a characteristic upfield shift. |

¹³C NMR Spectral Interpretation (Predicted)

The symmetry of the molecule means only six distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Label | Predicted δ (ppm) | Carbon Type (DEPT) | Assignment & Rationale |

| C¹/C⁴ | 145 - 148 | Quaternary (C) | C -OH: The carbons directly attached to the electron-withdrawing oxygen atoms are significantly deshielded and appear furthest downfield in the aromatic region. |

| C²/C⁵ | 130 - 133 | Quaternary (C) | C -Alkyl: The carbons bearing the bulky tert-octyl substituents are also deshielded, but less so than the C-OH carbons. |

| C³/C⁶ | 115 - 118 | Methine (CH) | Ar-C H : These carbons are typical for protonated carbons in an electron-rich aromatic system. |

| Cᵈ | 55 - 60 | Methylene (CH₂) | -C H₂- : The methylene carbon of the tert-octyl group. |

| Cᵉ | 31 - 33 | Quaternary (C) | -C (CH₃)₃ : The quaternary carbon of the terminal tert-butyl moiety. |

| Cᵇ | 34 - 36 | Quaternary (C) | Ar-C (CH₃)₂- : The quaternary carbon directly attached to the aromatic ring. |

| Cᶠ | 31.0 - 31.8 | Methyl (CH₃) | -C(C H₃)₃ : Methyl carbons of the terminal tert-butyl group. |

| Cᶜ | 29 - 30 | Methyl (CH₃) | Ar-C(C H₃)₂- : Methyl carbons on the quaternary center attached to the ring. |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal to no sample preparation.[6]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[7]

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Interpretation (Predicted)

The IR spectrum is dominated by characteristic absorptions from the O-H, C-H, and aromatic C=C bonds. The interpretation below is based on established group frequencies and data from related phenols.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3200 - 3500 | O-H stretch | A strong, broad absorption characteristic of the hydrogen-bonded hydroxyl groups. The broadness is due to intermolecular H-bonding in the solid state. |

| 2960 - 2850 | C-H stretch (aliphatic) | A series of strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the numerous methyl and methylene groups in the two tert-octyl side chains. |

| ~1600 & ~1470 | C=C stretch (aromatic) | Two medium-to-strong absorptions from the stretching vibrations within the aromatic ring. |

| ~1200 | C-O stretch | A strong absorption corresponding to the stretching of the phenol C-O bond. |

| ~870 | C-H bend (aromatic) | A strong out-of-plane bending vibration. For a 1,2,4,5-tetrasubstituted benzene ring, this band is characteristic and confirms the substitution pattern. |

Part 4: Integrated Spectroscopic Workflow

The structural elucidation of a compound like this compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive case.

Caption: General workflow for spectroscopic structure confirmation.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, yielding a distinct set of signals that directly correspond to the unique chemical environments of the aromatic, hydroxyl, and extensive aliphatic protons and carbons. The IR spectrum robustly confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques provide a rigorous analytical framework for verifying the identity, structure, and purity of this important industrial antioxidant, ensuring its suitability for high-performance applications.

References

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link].

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Wikipedia. Spectral Database for Organic Compounds. Available at: [Link].

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link].

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link].

-

PubChem. 2,5-Di-tert-butylhydroquinone. Available at: [Link].

-

IARJSET. Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. Available at: [Link].

-

PubMed. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. Available at: [Link].

-

SpectraBase. 2,5-DI-tert-BUTYLHYDROQUINONE - Optional[1H NMR]. Available at: [Link].

-

Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound Manufacturer. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR [m.chemicalbook.com]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. Hydroquinone [webbook.nist.gov]

- 8. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant critical in the stabilization of various organic materials. This document delves into the theoretical underpinnings of its antioxidant mechanism, outlines detailed experimental protocols for assessing its thermal and thermo-oxidative stability, and discusses the anticipated degradation pathways and products based on established knowledge of related phenolic compounds. By synthesizing technical data with practical field insights, this guide serves as an essential resource for professionals requiring a deep understanding of the thermal behavior of this important antioxidant.

Introduction: The Role and Significance of this compound

This compound, also known as 2,5-di-tert-octylhydroquinone, is a high-molecular-weight hindered phenolic antioxidant. Its molecular structure, characterized by a hydroquinone core flanked by two bulky tetramethylbutyl groups, imparts exceptional efficacy in preventing oxidative degradation in a wide array of applications, including polymers, adhesives, lubricants, and coatings. The steric hindrance provided by the alkyl groups enhances its stability and solubility in organic matrices, making it a preferred choice for demanding applications where long-term thermal stability is paramount.

The primary function of this antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of materials when exposed to heat, light, and oxygen. Understanding its thermal stability is therefore crucial for predicting its performance, ensuring the longevity of the stabilized products, and preventing the formation of potentially deleterious degradation byproducts.

Theoretical Framework: The Antioxidant Action of Hindered Phenols

The antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its hydroxyl groups to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the oxidative chain reaction. This process is governed by the following key steps:

-

Initiation: The formation of free radicals in the material due to heat, light, or mechanical stress.

-

Propagation: The reaction of these free radicals with the organic material to form new radicals, perpetuating the degradation process.

-

Termination: The hindered phenol (ArOH) donates a hydrogen atom to the radical, forming a stable aryloxyl radical (ArO•) that is resonance-stabilized and sterically hindered from initiating new radical chains.

The bulky tetramethylbutyl groups play a crucial role in stabilizing the resulting phenoxyl radical, preventing it from participating in further undesirable reactions.

Figure 1: Antioxidant mechanism of a hindered phenol.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere:

-

Inert: Nitrogen or Argon at a flow rate of 50-100 mL/min to assess thermal stability in the absence of oxygen.

-

Oxidative: Air or a controlled mixture of oxygen and nitrogen at the same flow rate to evaluate thermo-oxidative stability.

-

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) is determined from the resulting thermogram. ASTM E1131 and ISO 11358 provide standardized methods for TGA.[1][2]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization behavior, and the enthalpy of thermal events such as decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. For oxidative studies, a pinhole in the lid is required to allow for gas exchange.

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

-

Temperature Program:

-

Melting Point Determination: Heat from ambient to 250 °C at 10 °C/min.

-

Oxidative Induction Time (OIT): Heat the sample under nitrogen to a specific isothermal temperature (e.g., 200 °C), then switch the gas to oxygen. The time until the onset of the exothermic oxidation peak is the OIT.[4]

-

-

Data Analysis: The melting point is determined from the peak of the endothermic transition. The OIT is a measure of the material's resistance to oxidation at a given temperature.

Expected Results: A sharp endothermic peak corresponding to the melting point of the compound is expected. In OIT experiments, a longer induction time indicates greater oxidative stability.

Figure 2: Workflow for TGA and DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This technique involves the thermal degradation of the sample in an inert atmosphere (pyrolysis) followed by the separation and identification of the volatile decomposition products using gas chromatography-mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the sample into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample rapidly to a set temperature (e.g., 600 °C) in a helium atmosphere.

-

GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then detected by the mass spectrometer for identification.

-

Data Analysis: The resulting chromatogram and mass spectra are used to identify the individual decomposition products.

Expected Products: Based on studies of similar hindered phenols and hydroquinone, the expected pyrolysis products may include:

-

Fragments from the cleavage of the tetramethylbutyl groups.

-

The corresponding benzoquinone derivative.

-

Simpler phenolic compounds.

-

Aromatic hydrocarbons formed from further fragmentation.[5]

Rancimat Method

Principle: The Rancimat method is an accelerated aging test that measures the oxidative stability of fats, oils, and materials containing antioxidants. A stream of air is passed through the sample at an elevated temperature, and the volatile oxidation products are collected in water, where the change in conductivity is measured. The time until a rapid increase in conductivity occurs is the induction time.[5][6]

Experimental Protocol:

-

Instrument: A Rancimat apparatus.

-

Sample Preparation: A known amount of the antioxidant is typically dissolved in a standardized, purified oil or fat substrate that is free of other antioxidants.

-

Test Conditions: The sample is heated to a specific temperature (e.g., 110-130 °C) while a constant flow of purified air is passed through it.[7]

-

Data Analysis: The induction time is determined from the plot of conductivity versus time. A longer induction time indicates a higher antioxidant efficacy.

Expected Results: this compound is expected to significantly prolong the induction time of the substrate, demonstrating its effectiveness as an oxidative stabilizer.

Thermal and Thermo-Oxidative Degradation Pathways

While specific studies on the degradation of this compound are limited, the degradation pathways can be inferred from the well-established chemistry of hindered phenols and hydroquinones.

In an Inert Atmosphere (Thermal Decomposition):

At sufficiently high temperatures, the primary decomposition pathway is likely to involve the homolytic cleavage of the C-C bonds in the bulky alkyl groups. Further fragmentation of the hydroquinone ring can also occur, leading to the formation of a complex mixture of smaller hydrocarbon and oxygenated compounds.

In an Oxidative Atmosphere (Thermo-Oxidative Degradation):

The presence of oxygen introduces more complex degradation pathways. The initial step is the formation of the phenoxyl radical, as described in the antioxidant mechanism. This radical can then undergo further reactions:

-

Formation of Quinones: The phenoxyl radical can be further oxidized to form the corresponding 2,5-bis(1,1,3,3-tetramethylbutyl)-1,4-benzoquinone. This transformation is a common pathway for hydroquinone-based antioxidants.[8]

-

Dimerization and Polymerization: Phenoxyl radicals can couple to form dimers and oligomers, leading to discoloration (yellowing) and potentially the formation of insoluble products.

-

Ring Opening: At very high temperatures, oxidative cleavage of the aromatic ring can occur, leading to the formation of smaller, volatile acidic and aldehydic compounds.

Figure 3: Proposed degradation pathways.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the analytical techniques described. It is important to note that the quantitative values are estimates based on data for structurally similar compounds and should be confirmed by empirical testing.

| Analytical Technique | Parameter Measured | Expected Outcome for this compound | Significance |

| TGA (Nitrogen) | Onset of Decomposition (Tonset) | > 250 °C | High thermal stability in the absence of oxygen. |

| TGA (Air) | Onset of Decomposition (Tonset) | < Tonset in Nitrogen | Susceptibility to oxidative degradation. |

| DSC | Melting Point (Tm) | ~128-133 °C[9] | Confirms identity and purity. |

| DSC-OIT (200 °C) | Oxidative Induction Time | Significantly longer than unstabilized material. | High resistance to thermo-oxidation. |

| Py-GC-MS | Decomposition Products | Alkyl fragments, benzoquinones, smaller phenolics. | Elucidates degradation mechanism. |

| Rancimat | Induction Time | Significantly increased compared to control. | High antioxidant efficacy. |

Conclusion and Practical Implications

This compound is a highly effective and thermally stable antioxidant. Its robust chemical structure provides excellent protection against thermo-oxidative degradation in a variety of materials. The experimental methodologies outlined in this guide provide a comprehensive framework for assessing its thermal stability and performance.

For researchers and drug development professionals, a thorough understanding of the thermal behavior of this antioxidant is critical for:

-

Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) and excipients during processing and storage.

-

Material Selection: Choosing appropriate packaging materials that are effectively stabilized.

-

Predictive Stability Studies: Using data from accelerated aging tests like TGA, DSC-OIT, and the Rancimat method to predict long-term product stability.

-

Quality Control: Establishing specifications for the thermal stability of raw materials and finished products.

By applying the principles and protocols detailed in this guide, scientists can confidently evaluate and utilize this compound to enhance the stability and extend the shelf-life of their products.

References

-

Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. PY-29. Retrieved from [Link]

-

BTSA. (n.d.). Accelerated oxidation tests: the Rancimat method. Retrieved from [Link]

-

AZoM. (2020, November 26). Determining Stability-Based Value of Natural Oils with the Rancimat Test. Retrieved from [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

- Pospisil, J., & Nešpůrek, S. (1997). Oxidation of Sterically Hindered Phenols. Progress in Polymer Science, 22(3), 547-606.

- Gómez-Alonso, S., Mancebo-Campos, V., Salvador, M. D., & Fregapane, G. (2004). Determination of kinetic parameters using Rancimat analysis. Journal of the American Oil Chemists' Society, 81(4), 375-379.

- Kim, S. K., & Pratt, D. E. (1990).

- da Costa, D. P., de Cássia da S. e Souza, A., de Souza, A. G., & dos Santos, I. M. G. (2015). Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry, 120(1), 719-732.